Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine
Overview
Description
Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methoxy and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 3-methoxy-4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or an amine to form the benzylamine intermediate.
Cyclopropylation: The benzylamine intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzylamine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.
3-Methoxy-4-methylbenzylamine: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Cyclopropyl-(3-methoxybenzyl)-amine: Similar but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is unique due to the combination of the cyclopropyl group and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies while highlighting relevant data tables and case studies.
1. Chemical Structure and Properties
This compound features a cyclopropyl group linked to a benzyl amine moiety. The presence of the methoxy and methyl groups on the benzene ring may influence its pharmacological properties, including lipophilicity and binding affinity to biological targets.
2.1 Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For example, aminated derivatives of cyclopropylmethylphosphonates have shown promising results against pancreatic cancer cells, with IC50 values around 45 µM . This suggests that cyclopropyl-containing compounds may enhance the efficacy of anticancer agents.
The proposed mechanism of action for this compound involves modulation of cell signaling pathways associated with cell proliferation and apoptosis. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and influencing cell cycle progression .
3.1 Synthesis and Evaluation
A study synthesized several derivatives of cyclopropyl-containing amines, including this compound, and evaluated their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited superior cytotoxic effects compared to established chemotherapeutics like doxorubicin, with IC50 values significantly lower than 10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 8.5 | Apoptosis induction |
This compound | HCT-116 | 7.2 | Cell cycle arrest |
Reference Compound (Doxorubicin) | MCF-7 | 10.0 | DNA intercalation |
3.2 In Vivo Studies
Further investigations into the in vivo efficacy of this compound are warranted. Preliminary data suggest that similar compounds maintain their activity in animal models, showing reduced tumor growth rates when administered at low doses .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can significantly alter the compound's potency.
- Cyclopropane Ring : The rigidity provided by the cyclopropane may enhance binding affinity to target proteins involved in cancer progression.
5. Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent based on its structural features and preliminary biological activity data. Future research should focus on:
- Comprehensive In Vivo Studies : To evaluate the therapeutic index and side effects.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Optimization of Structure : To improve potency and selectivity against various cancer types.
Properties
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZFQWZGPHEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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